Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS). [] It acts as a substrate reduction therapy (SRT) by reducing the biosynthesis of glycosphingolipids, specifically glucosylceramide. [] Eliglustat is primarily used in scientific research to study and develop treatments for glucosylceramide-based glycosphingolipidoses, such as Gaucher disease type 1 (GD1). []
Exploration of combination therapies: Research suggests that combining eliglustat with existing therapies, such as bisphosphonates, may provide additive benefits in treating bone diseases like multiple myeloma. []
Development of brain-penetrant analogs: Developing eliglustat analogs capable of crossing the blood-brain barrier could pave the way for treating neuronopathic forms of GD and other neurological disorders associated with glycosphingolipid accumulation. []
Investigation in other disease models: The therapeutic potential of eliglustat can be further explored in other disease models where glycosphingolipid accumulation plays a role, such as type 2 diabetes mellitus, autosomal dominant polycystic kidney disease, and certain cancers. []
Further investigation of long-term safety and efficacy: Continued monitoring of patients receiving eliglustat will provide valuable information about its long-term safety and effectiveness. []
Eliglustat is classified as a glucosylceramide synthase inhibitor. It is derived from natural compounds and synthesized through various chemical processes. The compound is marketed under the brand name Cerdelga by Genzyme Corporation, a subsidiary of Sanofi.
The synthesis of eliglustat involves several key steps, employing techniques such as asymmetric dihydroxylation and diastereoselective amination. A notable synthetic route begins with 1,4-benzodioxan-6-carbaldehyde.
Eliglustat has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques have been employed to confirm its structure and purity .
Eliglustat participates in several chemical reactions primarily related to its synthesis and mechanism of action:
The inhibition mechanism involves binding to the active site of glucosylceramide synthase, preventing substrate access and subsequent product formation .
The primary mechanism by which eliglustat exerts its therapeutic effects involves:
The half-maximal inhibitory concentration (IC) for eliglustat against glucosylceramide synthase has been reported around 20 nM in intact cells, demonstrating its potency .
Eliglustat exhibits several important physical and chemical properties:
Analytical methods such as differential scanning calorimetry and thermogravimetric analysis have been used to characterize these properties .
Eliglustat's primary application lies in treating Gaucher disease. Its specific actions include:
Gaucher disease, an autosomal recessive lysosomal storage disorder, arises from mutations in the GBA gene encoding acid β-glucosidase (glucocerebrosidase). This enzyme deficiency impairs the hydrolysis of glucosylceramide (also termed glucocerebroside) into glucose and ceramide within lysosomes. Consequently, glucosylceramide accumulates in macrophage lysosomes, forming characteristic "Gaucher cells" that infiltrate the liver, spleen, bone marrow, and occasionally the lungs. This accumulation triggers secondary pathologies including hepatosplenomegaly, cytopenias, bone infarctions, and osteonecrosis [1] [3] [5].
Glucosylceramide derives primarily from the turnover of senescent blood cells (particularly erythrocytes and leukocytes), where membrane glycosphingolipids are degraded stepwise by lysosomal hydrolases. In Gaucher disease, impaired glucosylceramide catabolism leads to:
Table 1: Key Enzymes in Sphingolipid Metabolism Relevant to Gaucher Disease
Enzyme | Function | Consequence of Deficiency |
---|---|---|
Acid β-glucosidase | Hydrolyzes glucosylceramide to ceramide | Glucosylceramide accumulation in lysosomes |
UDP-glucosylceramide synthase | Catalyzes glucosylceramide biosynthesis | Target for substrate reduction therapy |
Acid sphingomyelinase | Converts sphingomyelin to ceramide | Secondary sphingomyelin accumulation |
Uridine diphosphate-glucose ceramide glucosyltransferase (UDP-glucosylceramide transferase), also termed glucosylceramide synthase, catalyzes the inaugural step of glycosphingolipid biosynthesis:$$\text{Ceramide + UDP-glucose} \xrightarrow{\text{UGCG}} \text{Glucosylceramide + UDP}$$This enzyme resides on the cytosolic face of the Golgi apparatus, where it channels glucosylceramide into complex glycosphingolipids (e.g., gangliosides, globosides). In Gaucher disease, persistent activity of UDP-glucosylceramide transferase exacerbates lysosomal storage by supplying new glucosylceramide substrate, independent of the defective catabolic pathway [1] [7] [8].
Eliglustat (chemical name: N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide) is a synthetic ceramide analog engineered to mimic the transition state during glucosylceramide synthesis. Its molecular structure comprises:
Eliglustat inhibits UDP-glucosylceramide transferase non-competitively with respect to UDP-glucose and uncompetitively with respect to ceramide. It binds an allosteric site proximal to the enzyme's catalytic center, inducing conformational changes that prevent ceramide glucosylation. Key pharmacodynamic properties include:
Table 2: Kinetic Parameters of Eliglustat Inhibition
Parameter | Value | Significance |
---|---|---|
IC₅₀ | 10–25 nM | High potency against target enzyme |
Kᵢ | 3.8 nM | Tight binding affinity |
Non-competitive inhibition | With UDP-glucose | Unaffected by substrate concentration changes |
Eliglustat exhibits exceptional specificity for UDP-glucosylceramide transferase:
Substrate reduction therapy (exemplified by eliglustat) and enzyme replacement therapy represent distinct mechanistic strategies for Gaucher disease:
Limitations: Poor biodistribution to bone and lung; immunogenicity risks; lifelong biweekly infusions required [3] [5] [6].
Substrate Reduction Therapy (SRT) with Eliglustat:
Table 3: Therapeutic Comparison of SRT (Eliglustat) and ERT
Parameter | Eliglustat (SRT) | ERT (e.g., Imiglucerase) |
---|---|---|
Administration | Oral, twice daily | Intravenous, every 2 weeks |
Primary Target | Biosynthetic enzyme (glucosylceramide synthase) | Degradative enzyme (acid β-glucosidase) |
Tissue Penetration | Extensive (including bone marrow) | Limited (primarily liver/spleen macrophages) |
Effect on Biomarkers | Normalizes glucosylceramide, glucosylsphingosine | Reduces glucosylceramide incompletely |
Preclinical and clinical studies demonstrate that eliglustat reduces visceral glucosylceramide stores, normalizes plasma biomarkers (chitotriosidase, CCL18), and reverses cytopenias and organomegaly with efficacy comparable to ERT. Its upstream inhibition may also attenuate pathogenic signaling lipids like glucosylsphingosine, which correlates with disease severity and is less effectively normalized by ERT [1] [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7